Triazole Ring Regiochemistry Drives Measurable Lipophilicity Differences vs. 1,2,4-Triazole Isomers
Computational analysis reveals a marked difference in predicted lipophilicity between 4-(2H-1,2,3-triazol-4-yl)aniline (target) and its 1,2,4-triazole regioisomer, 4-(1,2,4-triazol-1-yl)aniline. The target compound has an XLogP3 of 0.6, whereas the 1,2,4-triazole isomer displays an XLogP3 of 1.0, representing a 0.4 log unit increase that corresponds to an approximately 2.5-fold higher predicted partition coefficient [1][2]. This difference arises from the distinct nitrogen atom arrangement in the triazole ring, which alters dipole moment and hydrogen-bonding propensity [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 4-(1,2,4-triazol-1-yl)aniline (CAS 6523-49-5): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = 0.4 (target is more hydrophilic; 1,2,4-isomer is ~2.5× more lipophilic) |
| Conditions | PubChem computed descriptor, XLogP3 3.0 algorithm, 2025 release |
Why This Matters
Procurement of the correct triazole isomer is essential for maintaining the intended solubility-permeability balance, as even a 0.4 logP difference can significantly alter oral absorption predictions and assay compatibility.
- [1] PubChem CID 9898901. 4-Triazolylaniline. National Center for Biotechnology Information. (XLogP3 = 0.6). https://pubchem.ncbi.nlm.nih.gov/compound/9898901 View Source
- [2] PubChem CID 735826. 4-(1,2,4-Triazol-1-yl)aniline. National Center for Biotechnology Information. (XLogP3 = 1.0). https://pubchem.ncbi.nlm.nih.gov/compound/735826 View Source
- [3] Chrobak, E. et al. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals 2024, 17(11), 1476. View Source
